molecular formula C16H16N2O2S B11562062 5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile

5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile

Cat. No.: B11562062
M. Wt: 300.4 g/mol
InChI Key: DMEJXBMSWCHQFV-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyran ring fused with a phenyl group substituted with a methylsulfanyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and acetylation steps . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-amino-6-methyl-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carbonitrile stands out due to its unique combination of a pyran ring with a phenyl group substituted with a methylsulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-(4-methylsulfanylphenyl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C16H16N2O2S/c1-9(19)14-10(2)20-16(18)13(8-17)15(14)11-4-6-12(21-3)7-5-11/h4-7,15H,18H2,1-3H3

InChI Key

DMEJXBMSWCHQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)SC)C(=O)C

Origin of Product

United States

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